molecular formula C10H13N5O5 B1664684 Inosine oxime CAS No. 3414-62-8

Inosine oxime

Cat. No.: B1664684
CAS No.: 3414-62-8
M. Wt: 283.24 g/mol
InChI Key: QROZCFCNYCVEDO-UHFFFAOYSA-N
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Description

Inosine oxime is a nucleoside analog where the adenine base is modified by the addition of a hydroxy group at the nitrogen position. This compound is known for its toxic and mutagenic properties in both prokaryotic and eukaryotic cells. It is generated endogenously during cell metabolism by cytochrome P450, oxidative stress, or deviating nucleotide biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Inosine oxime typically involves the hydroxylation of adenosine. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. The reaction requires an oxygen source and a reducing agent to facilitate the transfer of the hydroxy group to the nitrogen atom of the adenine base .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Inosine oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of adenosine, which can have different biological activities and properties .

Scientific Research Applications

Inosine oxime has several applications in scientific research:

Mechanism of Action

Inosine oxime exerts its effects by incorporating into nucleic acids, leading to mutations and disruptions in DNA and RNA synthesis. The compound targets enzymes involved in nucleotide metabolism, such as adenosine deaminase, which catalyzes its detoxification. The presence of the hydroxy group at the nitrogen position alters the base-pairing properties of adenine, leading to errors during replication and transcription .

Comparison with Similar Compounds

Uniqueness: Inosine oxime is unique due to its specific modification at the nitrogen position, which significantly impacts its chemical and biological properties. This modification makes it a valuable tool for studying the effects of nucleoside analogs on cellular processes and for developing new therapeutic agents .

Properties

CAS No.

3414-62-8

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)

InChI Key

QROZCFCNYCVEDO-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

Appearance

Solid powder

24822-51-3
3414-62-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-hydroxyadenosine
6-N-HYDROXYADENOSINE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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